molecular formula C17H14FN6Na2O6P B1681999 Tedizolid phosphate disodium salt CAS No. 856867-39-5

Tedizolid phosphate disodium salt

Cat. No. B1681999
M. Wt: 494.3 g/mol
InChI Key: UAIJRGWLKLRQAH-CURYUGHLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Tedizolid phosphate disodium salt is a next-generation oxazolidinone with activity against both methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . It is a novel antibacterial prodrug with potent activity against Gram-positive pathogens .


Synthesis Analysis

The synthesis of Tedizolid phosphate disodium salt involves processes that have been patented . The preparation of tedizolid phosphate involves the use of benzyl (4- (2- (2-methyltetraZol-5-yl) pyridin-5-yl)-3-fluorphenyl) carbamate with glycidyl ester in the presence of a strong base or an organolitihium salt .


Molecular Structure Analysis

The chemical formula of Tedizolid phosphate disodium salt is C17H14FN6Na2O6P . Its exact mass is 494.05 and its molecular weight is 494.290 .


Chemical Reactions Analysis

Tedizolid phosphate disodium salt is a prodrug that is rapidly converted by nonspecific phosphatases to the biologically active moiety tedizolid . It has been found to have a favorable pharmacokinetic profile allowing for once-daily dosing in both oral and intravenous forms .


Physical And Chemical Properties Analysis

Tedizolid phosphate disodium salt has a molecular weight of 494.290 . It is stable towards thermal and photolytic stress conditions, while it shows significant degradation upon applying oxidative and hydrolytic conditions .

Scientific Research Applications

Stability and Degradation Studies

  • Study on Intrinsic Stability and Degradation Products : Research investigated the stability of tedizolid disodium phosphate under various conditions. It was found to be labile under acidic, basic, and photocatalytic conditions, while stable in oxidative conditions and during thermolysis. This study also identified new degradation products and by-products, contributing to a better understanding of the compound's stability profile (Michalska et al., 2020).

Pharmacokinetics

  • Single- and Multiple-Dose Pharmacokinetics : Investigations into the pharmacokinetics of tedizolid, following oral administration of its prodrug form, revealed insights into its absorption and bioavailability. Such studies are crucial for understanding the dosing and efficacy of the drug (Flanagan et al., 2013).
  • Pharmacokinetics in Special Populations : Studies on tedizolid phosphate in various populations, including the elderly, those with renal or hepatic impairment, and morbidly obese individuals, helped establish dosing guidelines tailored to these specific groups. These findings are vital for ensuring safe and effective use in diverse patient populations (Flanagan et al., 2014; Flanagan et al., 2018; Pai, 2016).

Microbiological Efficacy and Safety

  • Activity Against Gram-Positive Pathogens : Research has demonstrated tedizolid's potent activity against a range of Gram-positive bacteria, including MRSA and VRE. Its effectiveness in combating drug-resistant strains is particularly noteworthy (Zhanel et al., 2015).
  • Safety in Adolescent Populations : A study focusing on tedizolid in adolescents with acute bacterial skin infections highlighted its safety and efficacy in younger populations, expanding its potential use beyond adults (Bradley et al., 2020).

Advanced Applications

  • Cerebrospinal Fluid Penetration : A pharmacokinetic study examined tedizolid's penetration into cerebrospinal fluid, suggesting its potential application in treating intracranial infections. This opens avenues for its use in more complex medical scenarios (Gu et al., 2019).

Safety And Hazards

Tedizolid phosphate disodium salt may cause damage to organs through prolonged or repeated exposure . It is suspected of damaging the unborn child . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Tedizolid phosphate disodium salt is currently indicated for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and is under investigation for the treatment of nosocomial pneumonia . It is likely a welcomed addition to the mere handful of agents available for the treatment of multidrug-resistant Gram-positive infections .

properties

IUPAC Name

disodium;[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN6O6P.2Na/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(30-17(24)25)9-29-31(26,27)28;;/h2-7,12H,8-9H2,1H3,(H2,26,27,28);;/q;2*+1/p-2/t12-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIJRGWLKLRQAH-CURYUGHLSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)([O-])[O-])F.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN6Na2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70234976
Record name Tedizolid phosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tedizolid phosphate disodium salt

CAS RN

856867-39-5
Record name Tedizolid phosphate disodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856867395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tedizolid phosphate disodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70234976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOREZOLID PHOSPHATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SVV6ZD7JQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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